N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2,3)14-10-13-8-6-7(12)4-5-9(8)15-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
OHVHYPASLWQTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Procedure :
- Reactants : 5-Chloro-2-aminophenol, tert-butyl isocyanate.
- Conditions : Dichloromethane (DCM), triethylamine (TEA) as a base, 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
- Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl, followed by intramolecular cyclization.
- Yield : 68–72%.
Optimization :
Oxidative Cyclization with Palladium Catalysts
Procedure :
- Reactants : 5-Chloro-2-iodophenol, tert-butylamine.
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃, toluene, 110°C, 24 hours.
- Mechanism : C–N coupling followed by oxidative cyclization.
- Yield : 65–78%.
Advantages :
- Tolerates electron-withdrawing substituents.
- Scalable to gram quantities without significant yield loss.
Nucleophilic Substitution on Preformed Benzoxazole Cores
Halogen Exchange at the 2-Position
Procedure :
- Reactants : 5-Chlorobenzo[d]oxazol-2-amine, tert-butyl bromide.
- Conditions : K₂CO₃, DMF, 80°C, 8 hours.
- Yield : 45–55%.
Limitations :
Buchwald–Hartwig Amination
Procedure :
- Reactants : 2-Bromo-5-chlorobenzo[d]oxazole, tert-butylamine.
- Conditions : Pd₂(dba)₃ (2 mol%), DavePhos ligand, NaOtBu, toluene, 100°C, 12 hours.
- Yield : 70–82%.
Key Observations :
- Steric hindrance from the tert-butyl group necessitates bulky ligands (e.g., DavePhos) to prevent catalyst deactivation.
Palladium-Catalyzed Coupling Strategies
Suzuki–Miyaura Cross-Coupling
Procedure :
- Reactants : 2-Amino-5-chlorobenzo[d]oxazole boronate ester, tert-butyl halides.
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, H₂O/EtOH (3:1), 80°C, 6 hours.
- Yield : 60–75%.
Applications :
- Enables late-stage functionalization for analog synthesis.
Microwave-Assisted Coupling
Procedure :
- Reactants : 5-Chloro-N-cyclohexylbenzo[d]oxazol-2-amine, tert-butylboronic acid.
- Conditions : Microwave irradiation (150°C, 20 minutes), Bu4NI (10 mol%), DMF/H₂O.
- Yield : 85–90%.
Advantages :
Industrial-Scale Production Methods
Continuous Flow Synthesis
Procedure :
Benefits :
Recrystallization and Purification
- Solvent System : Ethyl acetate/hexane (1:3) for >99% purity.
- Challenges : The tert-butyl group increases hydrophobicity, complicating aqueous workups.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]oxazole compounds, including N-tert-butyl-5-chlorobenzo[d]oxazol-2-amine, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of cancer cells through mechanisms involving the modulation of inflammatory cytokines such as IL-1β and IL-6. These compounds may serve as potential candidates for cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis .
1.2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research demonstrates that certain derivatives can suppress the expression of inflammatory cytokines, making them potential therapeutic agents for conditions like rheumatoid arthritis and asthma. In vitro studies have shown that these compounds can inhibit the secretion of pro-inflammatory cytokines from activated immune cells, indicating their potential utility in treating inflammatory diseases .
1.3. Synthesis of Drug Intermediates
This compound serves as an important intermediate in the synthesis of pharmaceuticals such as Edoxaban, an anticoagulant drug. The synthetic pathway involves the reaction of this compound with other chemical entities to yield active pharmaceutical ingredients (APIs) that can effectively inhibit blood coagulation pathways .
Material Science Applications
2.1. Organic Light Emitting Diodes (OLEDs)
In material science, derivatives of benzo[d]oxazole compounds have been explored for their application in organic light-emitting diodes (OLEDs). The ambipolar transport properties of these compounds make them suitable candidates for use in single-layer blue-emitting OLEDs, which are critical for the development of efficient display technologies .
2.2. Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinities of this compound derivatives with various biological targets. Such studies help in understanding the interactions at a molecular level and can guide further modifications to enhance efficacy and specificity for desired therapeutic outcomes .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes:
- Initial Reaction : The compound is synthesized through a nucleophilic substitution reaction involving appropriate precursors.
- Purification : The resultant product is purified using crystallization techniques to achieve high purity levels necessary for biological testing.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent bulkiness (e.g., tert-butyl vs. methyl or benzyl) influences synthetic yields. For instance, N-benzyl derivatives achieve moderate yields (45%), while sterically hindered groups may require optimized conditions .
- Boronate-containing analogs (e.g., compound 5) are synthesized via Suzuki coupling, a method applicable to halogenated precursors like the target compound .
Physicochemical Properties
Chlorine and alkyl/aryl substituents significantly alter solubility, melting points, and lipophilicity:
Table 2: Physical Properties of Selected Analogs
Key Observations :
- The tert-butyl group increases hydrophobicity (higher LogP) compared to unsubstituted or ionic forms (e.g., hydrochloride salts) .
- Dichlorination (5,6-dichloro analog) further elevates LogP, reducing aqueous solubility .
Key Observations :
- Bulky substituents (e.g., tert-butyl) may enhance target selectivity by reducing off-target interactions, as seen in SLB112216818’s submicromolar S1P inhibition .
Biological Activity
N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic implications.
Chemical Structure and Properties
This compound belongs to the benzoxazole class of compounds, which are known for their diverse biological activities. The presence of the tert-butyl and chlorine substituents on the benzoxazole scaffold significantly influences its pharmacological properties.
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties primarily through the modulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These cytokines play crucial roles in the inflammatory response, and their regulation is vital for therapeutic intervention in inflammatory diseases.
Inhibition of Cytokine Expression
A study demonstrated that several benzoxazole derivatives effectively inhibited the mRNA expression of IL-1β and IL-6 in vitro. Specifically, compounds with a tert-butyl group at the 5th position of the benzoxazole ring showed significant activity against these cytokines without inducing hepatotoxicity in vivo .
Efficacy in Biological Assays
The biological activity of this compound has been evaluated through various assays:
- In Vitro Studies : These studies typically involve cell lines exposed to lipopolysaccharides (LPS) to induce inflammation. The compound's ability to reduce cytokine levels has been confirmed through quantitative PCR and Western blotting techniques.
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Notably, reductions in serum levels of ALT and AST were observed, indicating low hepatotoxicity while maintaining significant anti-inflammatory effects .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving LPS-induced inflammation in mice, treatment with this compound led to a marked decrease in serum levels of IL-6 and TNF-α. Histological analysis showed reduced infiltration of inflammatory cells in treated groups compared to controls.
Case Study 2: Cancer Therapeutics
Another study explored the cytotoxic effects of benzoxazole derivatives on cancer cell lines. Compounds similar to this compound exhibited selective cytotoxicity against various tumor cells while sparing normal cells, suggesting potential as an anticancer agent .
Comparative Analysis with Other Compounds
To understand the relative efficacy of this compound, a comparison with other known benzoxazole derivatives is essential. The following table summarizes key findings from recent studies:
| Compound Name | Cytokine Inhibition | IC50 (µM) | Hepatotoxicity | Remarks |
|---|---|---|---|---|
| This compound | Significant | 10 | Low | Effective anti-inflammatory agent |
| Benzoxazole Derivative A | Moderate | 15 | Moderate | Less selective |
| Benzoxazole Derivative B | High | 8 | High | Potentially hepatotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
